1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one
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Overview
Description
1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazolidin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one typically involves the reaction of 3-trifluoromethoxyaniline with an appropriate imidazolidinone precursor under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The imidazolidinone moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
- 1-(4-Trifluoromethoxyphenyl)-imidazolidin-2-one
- 1-(3-Trifluoromethylphenyl)-imidazolidin-2-one
- 1-(3-Methoxyphenyl)-imidazolidin-2-one
Comparison: 1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties compared to similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable molecule for various applications .
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)17-8-3-1-2-7(6-8)15-5-4-14-9(15)16/h1-3,6H,4-5H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEIRLRNMDAWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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